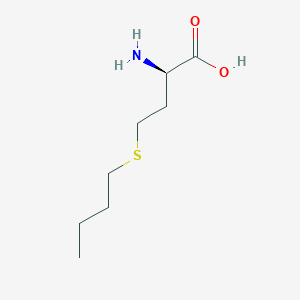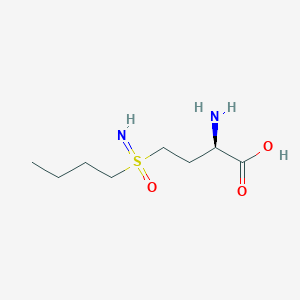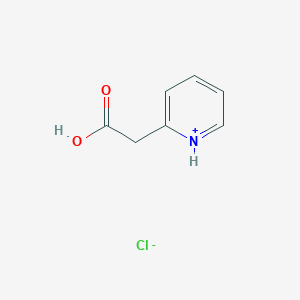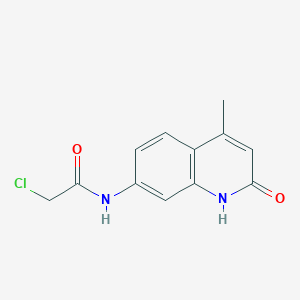
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
描述
The compound belongs to a class of chemicals known for their potential in therapeutic applications and scientific research. While direct studies on this compound may be limited, related research on quinoline derivatives has demonstrated their importance in medicinal chemistry due to their wide range of biological activities.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step chemical reactions, including cyclization, substitution, and amidation processes. These methods aim to introduce specific functional groups that confer desired chemical properties and biological activities. For instance, a novel series of quinoline derivatives synthesized for antimicrobial and anticancer activities involved nucleophilic substitution and Steglich esterification reactions (Ramírez et al., 2020; Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by spectroscopic and crystallographic analyses, including IR, NMR, and X-ray diffraction techniques. These analyses provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and biological activity (Li et al., 2007).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, substitution, and conjugation, which are essential for modifying their chemical structure and enhancing their biological efficacy. These reactions are influenced by the compound's functional groups and the reaction conditions (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are crucial for the compound's application in different scientific and therapeutic contexts. The detailed characterization of these properties is typically achieved through thermal and solubility analyses (Becerra et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and redox potential, are pivotal for the compound's interaction with biological targets. These properties are influenced by the electron distribution within the molecule and can be studied through various spectroscopic and computational methods (El-Azab et al., 2016).
科学研究应用
Antiviral and Antiapoptotic Effects : A derivative of this compound showed significant antiviral and antiapoptotic effects in patients with Japanese encephalitis, reducing viral load and increasing survival (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Properties : Synthesized quinazolinyl acetamides, which are related to this compound, exhibited potent analgesic and anti-inflammatory properties, indicating potential use in pain and inflammation management (Alagarsamy et al., 2015).
Synthesis of Related Compounds : Various studies have focused on synthesizing related compounds with high yield and purity, demonstrating the importance of this compound in chemical synthesis (Wenpeng et al., 2014).
Anticancer and Antimicrobial Activity : Some derivatives of this compound have shown significant antimicrobial activity, and others have indicated potential anticancer activity, aiding in the rational design of new anticancer molecules (Mehta et al., 2019).
Antihistaminic Potential : Certain acetamides related to this compound have shown potential as H1-antihistaminics, highlighting their relevance in allergy treatment (Rao & Reddy, 1994).
Antimalarial Activity : Compounds related to 2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide have exhibited promising antimalarial activity, indicating potential for further exploration in malaria treatment (Ramírez et al., 2020).
Hemostatic Activity : Related compounds have also shown hemostatic activity in vitro, suggesting potential use as anticoagulants (Zubkov et al., 2010).
Imaging in Ischemic Brain Tissue : Derivatives of this compound have been explored for imaging ischemic brain tissue, which could aid in the diagnosis of conditions like stroke (Yui et al., 2010).
属性
IUPAC Name |
2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUAYVEQRYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443165 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
CAS RN |
183613-11-8 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



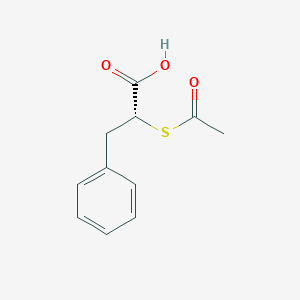
![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)

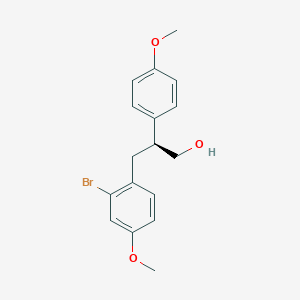
![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonic Acid](/img/structure/B24310.png)
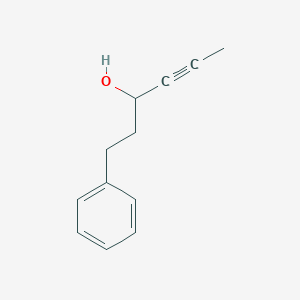

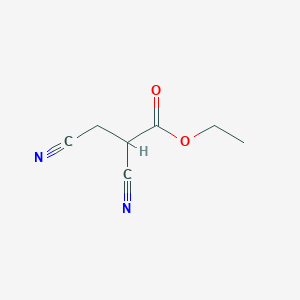
![[4R-[3(2(S*),5(R*),4R]]-3-[2-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5-hydroxy-1,3-dioxo-5-(2-phenylethyl)-6-octynyl]-4-phenyl-2-oxazolidinone](/img/structure/B24329.png)
